[2-(Methoxymethyl)piperidin-1-yl]-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone
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Overview
Description
[2-(Methoxymethyl)piperidin-1-yl]-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone is a complex organic compound with a unique structure that combines piperidine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methoxymethyl)piperidin-1-yl]-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Methoxymethylation: Introduction of the methoxymethyl group is usually done using methoxymethyl chloride in the presence of a base such as sodium hydride.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent, often in the presence of a base like triethylamine.
Coupling with Phenyl Group: The final step involves coupling the piperidine derivative with a phenyl group, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[2-(Methoxymethyl)piperidin-1-yl]-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of reduced piperidine or phenyl derivatives.
Substitution: The methoxymethyl and sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-(Methoxymethyl)piperidin-1-yl]-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of piperidine derivatives with biological targets, providing insights into their mechanism of action.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [2-(Methoxymethyl)piperidin-1-yl]-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for certain targets, while the phenyl group can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
[2-(Methoxymethyl)piperidin-1-yl]-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone: shares similarities with other piperidine derivatives such as:
Uniqueness
What sets this compound apart is its combination of methoxymethyl and sulfonyl groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[2-(methoxymethyl)piperidin-1-yl]-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-26-15-17-7-3-4-11-22(17)20(23)16-6-5-8-19(14-16)27-18-9-12-21(13-10-18)28(2,24)25/h5-6,8,14,17-18H,3-4,7,9-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQDCZAYKHPPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C(=O)C2=CC(=CC=C2)OC3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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